molecular formula C18H21NO7S B2808533 (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2097940-10-6

(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate

货号: B2808533
CAS 编号: 2097940-10-6
分子量: 395.43
InChI 键: PGLAVKFIBYJFSU-HWKANZROSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a synthetic derivative featuring a benzodioxole moiety, a piperidine ring, an acryloyl group, and a sulfonyl-linked acetate ester. The benzodioxole group is common in natural and synthetic bioactive compounds, often associated with enhanced metabolic stability and receptor binding affinity . The piperidine and sulfonyl groups may influence solubility and pharmacokinetic properties, while the acryloyl moiety could enable covalent interactions with biological targets, a feature observed in ferroptosis-inducing compounds (FINs) .

属性

IUPAC Name

methyl 2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7S/c1-24-18(21)11-27(22,23)14-6-8-19(9-7-14)17(20)5-3-13-2-4-15-16(10-13)26-12-25-15/h2-5,10,14H,6-9,11-12H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLAVKFIBYJFSU-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the acrylate group: The acrylate group can be introduced via a Wittig reaction or a Heck coupling reaction.

    Piperidine ring formation: The piperidine ring is often synthesized through a reductive amination process.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperidine ring and the acrylate group under suitable conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

化学反应分析

Types of Reactions

(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The acrylate group can be reduced to form saturated esters.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.

    Reduction: Saturated esters from the acrylate group.

    Substitution: Various substituted piperidine derivatives.

科学研究应用

Chemistry

In chemistry, (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

作用机制

The mechanism of action of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the acrylate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzodioxole-Containing Analogues

Compounds like safrole (a natural benzodioxole derivative) and synthetic analogues (e.g., piperonyl butoxide) share the benzodioxole motif. Studies indicate that sulfonyl groups enhance binding to enzymes like cytochrome P450, which may increase metabolic stability .

Piperidine-Based Derivatives

Compounds such as 1-(benzo[d][1,3]dioxol-5-yl)-N-(piperidin-4-yl)acrylamide lack the sulfonyl-acetate ester. The addition of this group in the target compound may alter its pharmacokinetics, such as prolonging half-life due to esterase-mediated hydrolysis .

Acryloyl-Containing Bioactive Molecules

The acryloyl group is present in FINs like erastin, which induce ferroptosis in cancer cells. The target compound’s acryloyl-piperidine linkage may mimic erastin’s mechanism but with higher specificity due to the benzodioxole moiety, which could reduce off-target effects in normal tissues .

Bioactivity and Pharmacological Profiles

Hypothesized Mechanisms

  • Ferroptosis Induction : The acryloyl group may covalently bind to glutathione peroxidase 4 (GPX4), a key ferroptosis regulator, similar to FINs .
  • Insecticidal Activity : Benzodioxole derivatives disrupt insect cytochrome P450 enzymes. The sulfonyl-acetate group may enhance penetration through insect cuticles, as seen in plant-derived bioactive compounds .

Comparative Data Table

Compound Name Key Substituents Hypothesized Bioactivity Structural Advantages
(E)-methyl 2-([...]sulfonyl)acetate Benzodioxole, sulfonyl, acryloyl Ferroptosis induction, enzyme inhibition Enhanced solubility, target specificity
Safrole Benzodioxole, allyl chain Carcinogen, insecticide High volatility, limited stability
Erastin Quinazolinone, acrylamide Ferroptosis induction Limited tissue specificity

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and acryloyl coupling. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates and yields .
  • Catalysts : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Key methods :

  • NMR spectroscopy : Confirm regiochemistry (e.g., E-isomer geometry via 1^1H-NMR coupling constants) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • HPLC : Assess purity (>95% required for biological assays) .
    • Data interpretation : Cross-reference spectral data with PubChem or crystallographic databases .

Q. How does the compound’s structural framework influence its physicochemical properties?

  • Core features :

  • Benzo[d][1,3]dioxole : Enhances lipophilicity and metabolic stability .
  • Piperidine-sulfonyl group : Modulates solubility and hydrogen-bonding capacity (TPSA ≈ 90 Ų) .
    • Predicted properties : Use computational tools (e.g., SwissADME) to estimate logP (~2.5) and GI absorption (>80%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?

  • Approach :

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
  • Molecular docking : Screen against targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .
    • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental SPR or ITC binding data .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Hypothesis testing :

  • Pharmacokinetics (PK) : Assess bioavailability via plasma protein binding assays and hepatic microsomal stability tests .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce activity .
    • Case study : If in vitro IC50 is 10 nM but in vivo ED50 is 100 mg/kg, investigate blood-brain barrier penetration (BBB score < 0.1 indicates poor CNS access) .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?

  • SAR design :

  • Functional group swaps : Replace sulfonyl with carbamoyl to test impact on target affinity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[d][1,3]dioxole ring to modulate π-π stacking .
    • Data analysis : Correlate IC50 values with Hammett constants (σ) or Hansch parameters .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Catalyst optimization : Replace EDC with HATU for improved acryloyl coupling efficiency .
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .

Q. What statistical methods optimize reaction conditions for scalability?

  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent, and catalyst loading effects .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield (e.g., 65% methanol/buffer mobile phase for HPLC purity checks) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。